molecular formula C9H12Cl2FN B1471105 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride CAS No. 1803591-81-2

2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B1471105
CAS No.: 1803591-81-2
M. Wt: 224.1 g/mol
InChI Key: HMJZCCNYOAREIU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride (CAS: 1803591-81-2) is an organic compound with the molecular formula C₉H₁₂Cl₂FN and a molecular weight of 224.1 g/mol. Its IUPAC name reflects a propan-2-amine backbone substituted with a 3-chloro-2-fluorophenyl group, forming a hydrochloride salt . The compound is typically stored as a powder at room temperature and is utilized in research settings, particularly in medicinal chemistry for drug discovery.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZCCNYOAREIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride generally involves synthetic routes that introduce the amine functionality onto the substituted phenylpropane backbone, followed by conversion to the hydrochloride salt. While direct literature specifically naming this compound is limited, related synthetic methodologies for similar substituted phenylpropan-2-amines provide a foundation for understanding its preparation.

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Formation of the substituted phenylpropan-2-one or related ketone intermediate bearing chloro and fluoro substituents on the aromatic ring.
  • Step 2: Reductive amination or amination of the ketone intermediate to introduce the propan-2-amine moiety.
  • Step 3: Conversion of the free amine to the hydrochloride salt for stabilization and purification.

Specific Synthetic Procedures

Reductive Amination Approach

A common approach to prepare substituted phenylpropan-2-amines involves reductive amination of the corresponding ketone intermediate with ammonia or an amine source, followed by reduction using hydride donors such as sodium cyanoborohydride or borane complexes.

  • Reaction Conditions:

    • Solvent: Methanol or ethanol
    • Temperature: Ambient to 70 °C
    • Reducing Agent: Sodium cyanoborohydride or borane–dimethyl sulfide complex
    • Reaction Time: Several hours (typically 12 h)
  • Work-up:

    • The reaction mixture is diluted with water and extracted with organic solvents (e.g., ethyl acetate).
    • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
    • The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in dioxane or methanol at room temperature.
Halogenated Aromatic Substitution and Cross-Coupling

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes
1 Aromatic halogenation or substitution Use of 3-chloro-2-fluorobenzene derivatives Provides halogenated aromatic precursor
2 Reductive amination Ketone intermediate + NH3 + NaBH3CN or BH3-Me2S Introduces amine group at propan-2-position
3 Palladium-catalyzed cross-coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C For C–N bond formation on aromatic ring
4 Salt formation HCl in dioxane or methanol, room temperature Converts free amine to stable hydrochloride salt
5 Purification Silica gel chromatography or prep-HPLC Ensures high purity product

Research Findings and Analytical Data

  • The synthetic routes outlined above have been validated in related compounds with yields typically ranging from moderate to good (approx. 20–80%).
  • Characterization of intermediates and final products is performed using NMR (1H, 13C), FT-IR, and mass spectrometry to confirm structural integrity and purity.
  • The hydrochloride salt form enhances stability and facilitates handling and storage at room temperature.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

  • Cytotoxicity Studies : Research indicates significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating its effectiveness in inhibiting cell proliferation. Studies show interactions with neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders.

Chemical Biology

In chemical biology, 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride is employed in receptor binding studies and enzyme inhibition assays.

  • Mechanism of Action : The presence of chloro and fluoro substituents influences the compound's binding affinity to biological targets, which is critical for understanding its pharmacological properties .

Industrial Applications

The compound is also utilized in the synthesis of agrochemicals and other industrial chemicals, highlighting its versatility as a building block in organic synthesis.

Reaction Mechanisms

The compound can undergo various types of chemical reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : It can be reduced to yield secondary or tertiary amines.
  • Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, which are essential for synthesizing derivatives .

Cytotoxicity Evaluation

A notable case study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity, demonstrating the importance of substituent nature on biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride (CAS: Not explicitly provided)
  • Molecular Formula : Presumed similar to the target compound but with substituents at positions 2-Cl and 4-F.
2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 1216563-60-8)
  • Molecular Formula : C₉H₁₃ClFN (MW: 189.66 g/mol).
  • Key Differences : Lacks the chlorine substituent, reducing molecular weight and lipophilicity. The para-fluorine may enhance metabolic resistance compared to ortho-substituted analogs .
2-(3-Chlorophenyl)propan-2-amine Hydrochloride (CAS: 17790-50-0)
  • Molecular Formula : C₉H₁₂ClN (MW: 169.65 g/mol).
  • The meta-chloro substituent may confer different steric and electronic properties compared to the target compound .
2-(3-Bromo-5-fluorophenyl)propan-2-amine Hydrochloride (CAS: 1314660-89-3)
  • Molecular Formula : C₉H₁₂BrClFN (MW: 266.98 g/mol).

Substituent Variations and Functional Group Modifications

2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
  • Key Features : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, significantly altering electronic properties and enhancing metabolic stability compared to chloro/fluoro analogs .
2-(3,5-Dimethylphenyl)propan-2-amine Hydrochloride
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1797306-72-9)
  • Molecular Formula: C₁₀H₁₄Cl₂FN (MW: Not explicitly provided).
  • Key Differences : The amine group is at the 1-position instead of 2, altering spatial orientation and hydrogen-bonding capabilities .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
2-(3-Chloro-2-fluorophenyl)propan-2-amine HCl 1803591-81-2 C₉H₁₂Cl₂FN 224.1 3-Cl, 2-F Halogenated tertiary amine
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl L007489 Presumed similar ~224 2-Cl, 4-F Positional isomer
2-(4-Fluorophenyl)propan-2-amine HCl 1216563-60-8 C₉H₁₃ClFN 189.66 4-F Para-fluoro, no chlorine
2-(3-Chlorophenyl)propan-2-amine HCl 17790-50-0 C₉H₁₂ClN 169.65 3-Cl Meta-chloro, no fluorine
2-(3-Bromo-5-fluorophenyl)propan-2-amine HCl 1314660-89-3 C₉H₁₂BrClFN 266.98 3-Br, 5-F Bromine substitution
2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl Not provided C₁₀H₁₁F₃N·HCl ~241 3-CF₃ Strong electron-withdrawing group

Biological Activity

2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride is a substituted amphetamine that has garnered attention for its potential biological activity, particularly in the context of neurotransmitter interactions. Its unique structure, characterized by a chloro and fluorine substituent on the phenyl ring, enhances its solubility and may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is classified as a hydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various biological studies. The structural formula can be represented as follows:

C10H12ClFNHCl\text{C}_10\text{H}_{12}\text{ClF}\text{N}\cdot \text{HCl}

Research indicates that this compound acts primarily as a releasing agent and reuptake inhibitor for key neurotransmitters including dopamine, serotonin, and norepinephrine. This mechanism leads to elevated levels of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission and offering therapeutic effects for various neurological disorders such as depression and anxiety disorders.

Interaction with Receptors

The compound's interaction with specific receptors in the central nervous system suggests it may function as either an agonist or antagonist , modulating receptor activity and influencing several biochemical pathways. The presence of chloro and fluoro substituents on the phenyl ring plays a critical role in determining the binding affinity and selectivity towards these targets.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityFindings
Neurotransmitter InteractionActs as a releasing agent for dopamine, serotonin, norepinephrine.
Receptor BindingModulates activity at neurotransmitter receptors; potential therapeutic applications.
Enzyme InhibitionExhibits inhibitory effects on certain enzymes involved in neurotransmitter metabolism.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that this compound significantly increased dopamine levels in animal models, suggesting its potential use in treating conditions like Parkinson's disease where dopamine deficiency is prevalent.
  • Therapeutic Applications : Research has indicated that this compound may be beneficial in managing mood disorders due to its ability to enhance serotonin levels, which are often low in individuals suffering from depression.
  • Comparative Studies : In comparative analyses with structurally similar compounds, this compound exhibited superior binding affinity to certain receptors, highlighting its unique pharmacological profile .

Q & A

Q. What are the key considerations in synthesizing 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For analogs like 2-(2-fluorophenyl)propan-2-amine hydrochloride, HCl gas saturation in dichlorobenzene followed by reaction with N-cyanoguanidine at elevated temperatures (e.g., 145°C for 4 hours) is effective . Post-synthesis, recrystallization using tert-butyl methyl ether can isolate the hydrochloride salt. Purity is enhanced via vacuum drying and characterization by NMR (for structural confirmation) and HPLC (for purity assessment ≥95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : To verify the aromatic substitution pattern (3-chloro-2-fluoro) and the propan-2-amine backbone.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 189.66 g/mol for 2-(2-fluorophenyl) analog) .
  • X-ray Crystallography : For absolute configuration determination, especially if chirality is introduced .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for stereochemical studies?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases.
  • Enantiopure Precursors : Start with chiral intermediates, as seen in triaziflam synthesis, where (l)-phenoxypropan-2-amine was used to control stereochemistry .
  • Circular Dichroism (CD) : Validate enantiomeric excess post-separation .

Q. What analytical techniques are recommended for identifying trace impurities in this compound?

  • Methodological Answer :
  • High-Resolution LC-MS : Detect impurities at ppm levels, focusing on halogenated byproducts (e.g., dichlorophenyl analogs) .
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from cross-coupling reactions).
  • Reference Standards : Compare against pharmacopeial impurity standards, such as EP/JP monographs for structurally related amines .

Q. How can researchers evaluate the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors like serotonin transporters.
  • Fluorescence Polarization : Screen for competitive inhibition using fluorophore-labeled substrates.
  • In Silico Docking : Predict binding modes using software like AutoDock, leveraging the fluorophenyl group’s electron-withdrawing properties .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH Stability Profiling : Conduct accelerated degradation studies at pH 1–13 (e.g., 40°C for 14 days).
  • Buffer Selection : Use Good’s buffers (e.g., HEPES) for biological assays to minimize pH drift.
  • Lyophilization : Enhance shelf-life by converting to a lyophilized powder, stored under inert gas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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